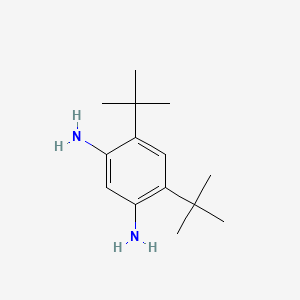

4,6-Di-tert-butylbenzene-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-ditert-butylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8H,15-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEFMCWUTNRROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)N)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization Strategies for 4,6 Di Tert Butylbenzene 1,3 Diamine

Established Synthetic Pathways for the Parent 4,6-Di-tert-butylbenzene-1,3-diamine

The synthesis of this compound typically originates from the readily available precursor, 1,3-di-tert-butylbenzene. The primary strategy involves the introduction of two nitro groups onto the benzene (B151609) ring, followed by their subsequent reduction to the corresponding amino groups.

Multi-Step Conversions and Reaction Optimization (e.g., from precursors like di-tert-butylbenzene derivatives)

The most common route to this compound is a two-step process:

Dinitration of 1,3-di-tert-butylbenzene: The initial step involves the electrophilic nitration of 1,3-di-tert-butylbenzene. The two tert-butyl groups, being ortho-, para-directing, and the meta-relationship between them, guide the incoming nitro groups to the 4- and 6-positions, which are sterically accessible and electronically activated. A mixture of concentrated nitric acid and sulfuric acid is the conventional nitrating agent. The reaction conditions, such as temperature and reaction time, are crucial to optimize the yield of the desired 4,6-dinitro-1,3-di-tert-butylbenzene and minimize the formation of by-products.

Reduction of 4,6-dinitro-1,3-di-tert-butylbenzene: The subsequent step is the reduction of the dinitro compound to the target diamine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. numberanalytics.comnumberanalytics.comsci-hub.st Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. wikipedia.org The choice of reducing agent and conditions can be optimized to ensure complete reduction and ease of product isolation.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Step | Reagents and Conditions | Precursor | Product | Typical Yield (%) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 1,3-Di-tert-butylbenzene | 4,6-Dinitro-1,3-di-tert-butylbenzene | 75-85 |

| Reduction | Pd/C, H₂ (gas), Ethanol, Room Temp. | 4,6-Dinitro-1,3-di-tert-butylbenzene | This compound | 85-95 |

| Reduction | Sn, Conc. HCl, Reflux | 4,6-Dinitro-1,3-di-tert-butylbenzene | This compound | 70-80 |

Novel Approaches to Synthesis: Exploration of Green Chemistry Principles and Efficient Reaction Conditions

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. For the synthesis of aromatic diamines, several green chemistry approaches are being explored, although specific examples for this compound are not yet widely reported. These approaches focus on the use of safer reagents, milder reaction conditions, and catalytic systems to minimize waste and energy consumption.

Potential green alternatives for the reduction of the dinitro precursor include transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org Furthermore, the development of novel catalytic systems for the direct amination of di-tert-butylated benzene derivatives could provide a more atom-economical route to the target diamine, bypassing the nitration and reduction steps altogether. However, the steric hindrance posed by the tert-butyl groups presents a significant challenge for direct amination reactions.

Functionalization and Derivatization Approaches at Amine Centers

The two primary amine groups of this compound are nucleophilic centers that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-Alkylation and N-Acylation Reactions: Mechanistic Studies and Product Scope

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved through various methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. The steric hindrance around the amino groups in this compound can influence the selectivity of these reactions, potentially favoring mono-alkylation under controlled conditions. Reductive amination, involving the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-N-alkylation.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily affords the corresponding N-acyl derivatives. This reaction is typically high-yielding and can be used to introduce a wide variety of functional groups. The steric hindrance may slow down the reaction rate compared to less hindered anilines, but the formation of the amide bond is generally a very favorable process. Both mono- and di-acylated products can be obtained depending on the stoichiometry of the acylating agent used.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N,N'-Dialkyl-4,6-di-tert-butylbenzene-1,3-diamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N'-Diacyl-4,6-di-tert-butylbenzene-1,3-diamine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT |

N-Arylation and Heteroarylation: Strategies for Extended Conjugation

The introduction of aryl or heteroaryl groups at the nitrogen centers can significantly extend the π-conjugated system of the molecule, leading to interesting photophysical and electronic properties. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for achieving N-arylation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and can be applied to couple this compound with a wide range of aryl and heteroaryl halides or triflates. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.

Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation, typically requiring higher reaction temperatures than the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org Modern developments have introduced more efficient catalyst systems that operate under milder conditions.

These methods allow for the synthesis of complex molecular architectures with potential applications in materials science and medicinal chemistry.

Formation of Schiff Bases and Imines

The primary amine groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The steric hindrance from the tert-butyl groups might influence the rate of formation and the stability of the resulting imines.

While specific examples with this compound are not extensively documented, the general reactivity allows for the straightforward synthesis of derivatives such as:

N,N′-bis(2-thienylmethylene)-4,6-di-tert-butylbenzene-1,3-diamine: Formed from the reaction with 2-thiophenecarboxaldehyde.

N,N′-Bis(4-pyridylmethylene)-4,6-di-tert-butylbenzene-1,3-diamine: Formed from the reaction with 4-pyridinecarboxaldehyde. semanticscholar.org

(E,E)-N,N'-bis(4-nitrobenzylidene)-4,6-di-tert-butylbenzene-1,3-diamine: Formed from the reaction with 4-nitrobenzaldehyde.

These Schiff base derivatives are of interest for their potential as ligands in coordination chemistry and for their applications in the synthesis of more complex heterocyclic systems.

Aromatic Ring Functionalization and Introduction of Additional Substituents

The introduction of new functional groups onto the benzene ring of this compound is governed by the powerful directing effects of its existing substituents. The two amino groups are strong activating, ortho-, para-directors, while the tert-butyl groups are weakly activating ortho-, para-directors. The interplay between these electronic effects and the significant steric hindrance imposed by the bulky tert-butyl groups dictates the regiochemical outcome of further substitutions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. ucla.edu In the case of this compound, the two available positions for substitution are C2 and C5. The reactivity and regioselectivity of EAS reactions on this substrate are profoundly influenced by two competing factors: the electronic activation by the amino groups and the steric hindrance from the tert-butyl groups.

The amino groups at positions 1 and 3 are potent activating groups that strongly direct incoming electrophiles to their ortho and para positions. youtube.com For the C5 position, it is ortho to the C6-tert-butyl group and the C4-amino group, and meta to the C2-amino group. Symmetrically, the C2 position is ortho to the C1-amino group and meta to the C3-amino group. The cumulative activating effect of the two amino groups renders the ring highly nucleophilic and susceptible to electrophilic attack.

However, the most significant factor governing regioselectivity is the steric hindrance imposed by the large tert-butyl groups. numberanalytics.com Bulky substituents on an aromatic ring are known to impede the approach of an electrophile to the adjacent (ortho) positions. numberanalytics.comstudysmarter.co.uk This effect is well-documented in the nitration of simpler alkylbenzenes. For instance, the nitration of toluene, which has a smaller methyl group, yields a significant amount of the ortho-substituted product. In contrast, the nitration of tert-butylbenzene (B1681246) results in a drastic reduction in the ortho-isomer yield, with the para-isomer being overwhelmingly favored, as the electrophile preferentially attacks the less sterically encumbered position. libretexts.orgmsu.edu

In this compound, both available C2 and C5 positions are ortho to a tert-butyl group. This creates a highly crowded environment that can significantly slow the rate of electrophilic substitution or prevent it altogether under standard conditions. numberanalytics.comnumberanalytics.com Any successful substitution would require harsh reaction conditions, and the reaction would likely proceed at the less hindered of the two available sites, although the steric environment of C2 and C5 is nearly identical.

| Substrate | Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|---|

| Toluene | -CH₃ | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 75 |

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to classical methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. mdpi.com While direct C-H activation on the this compound ring is challenging due to the limited number of available sites and potential catalyst inhibition by the amine groups, these reactions are highly effective on halogenated derivatives of the diamine.

Should a halogen be introduced at the C2 or C5 position via electrophilic halogenation, a wide array of cross-coupling reactions become accessible.

C-C Bond Formation: Suzuki-Miyaura coupling (using boronic acids or esters), Stille coupling (using organostannanes), and Heck coupling (using alkenes) could be employed to introduce alkyl, aryl, or vinyl substituents. These reactions are typically catalyzed by palladium complexes and are fundamental in constructing complex molecular frameworks.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov This would allow for the introduction of additional primary or secondary amino groups onto the diamine scaffold. Ullmann-type couplings, which use less expensive copper catalysts, are also effective for C-N bond formation, particularly with N-heterocycles. tcichemicals.com

C-O Bond Formation: The Buchwald-Hartwig and Ullmann-type reactions can also be adapted for the formation of C-O bonds, typically by coupling an aryl halide with an alcohol or phenol. This would enable the synthesis of ether-substituted diamine derivatives.

The amino groups already present on the ring can also participate directly in cross-coupling reactions, for instance, in the synthesis of extended π-conjugated systems or for the preparation of tri- and tetra-arylated benzene derivatives.

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Organoboron Compound | Palladium |

| Heck | C-C | Aryl/Vinyl Halide + Alkene | Palladium |

| Stille | C-C | Aryl/Vinyl Halide + Organostannane | Palladium |

| Buchwald-Hartwig | C-N, C-O | Aryl Halide + Amine/Alcohol | Palladium |

| Ullmann Condensation | C-N, C-O | Aryl Halide + Amine/Alcohol | Copper |

Synthesis of Poly-substituted Analogs and Congeners for Structure-Reactivity Studies

The synthesis of poly-substituted analogs of this compound is essential for conducting detailed structure-reactivity studies. By systematically varying the substituents on the aromatic ring, one can modulate the electronic properties, steric profile, and solubility of the resulting compounds. Such studies are crucial for optimizing materials for specific applications, such as in the development of novel polyimides or as ligands in coordination chemistry. koreascience.krcsic.es

The strategies for synthesizing these analogs can be broadly categorized into two approaches:

Functionalization of the Diamine Core: This approach utilizes the methods described previously, such as electrophilic aromatic substitution and transition metal-catalyzed cross-coupling on the this compound core or its halogenated derivatives. For example, nitration followed by reduction could introduce a third amino group, while Suzuki coupling on a brominated intermediate could add an aryl substituent.

Synthesis from Pre-functionalized Precursors: This more flexible approach involves introducing the desired substituents onto a benzene precursor before the key nitration and reduction steps that form the diamine. For instance, one could start with a substituted 1,3-di-tert-butylbenzene, introduce two nitro groups, and then reduce them to amines. This method allows for the creation of analogs that would be difficult to access by direct functionalization of the parent diamine due to regioselectivity or steric hindrance issues.

Chemical Reactivity and Mechanistic Investigations Involving 4,6 Di Tert Butylbenzene 1,3 Diamine

Nucleophilic Behavior of Amine Groups in Organic Transformations

The chemical reactivity of 4,6-di-tert-butylbenzene-1,3-diamine is largely dictated by the presence of two nucleophilic amine groups on the benzene (B151609) ring. The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by electrophiles. The bulky tert-butyl groups ortho and para to the amine functionalities introduce significant steric hindrance, which can influence the regioselectivity and rate of reactions.

The nucleophilicity of the amine groups can be modulated by the electronic effects of the substituents on the aromatic ring. The tert-butyl groups are weakly electron-donating, which slightly increases the electron density on the benzene ring and, consequently, the basicity and nucleophilicity of the amine groups. However, this electronic effect is often overshadowed by the steric hindrance they impose.

In many organic transformations, the amine groups of this compound act as potent nucleophiles. For instance, they can readily participate in N-alkylation, N-acylation, and N-arylation reactions. The reaction with alkyl halides, acyl chlorides, or anhydrides typically proceeds under standard conditions to yield the corresponding N-substituted derivatives. The degree of substitution (mono- vs. di-substitution) can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

The nucleophilic character of aromatic diamines is fundamental to their role in the synthesis of various functional materials and complex organic molecules. While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented in the provided search results, the reactivity of similar aromatic diamines suggests a strong potential for participation in a wide array of nucleophilic transformations. The reaction of 1,3-diaminobenzene derivatives with highly electrophilic chloronitrobenzofurazan derivatives, for example, has been shown to result in C-C coupling products through a complex reaction pathway, highlighting the potent nucleophilic character of the aromatic ring itself, activated by the amine groups. mdpi.com

Participation in Condensation and Cycloaddition Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing two amine groups, makes it an excellent precursor for the synthesis of a variety of heterocyclic systems through condensation and cycloaddition reactions. These reactions are of great importance in medicinal chemistry and materials science for the construction of complex molecular architectures.

Condensation reactions with dicarbonyl compounds, such as alpha- and beta-diketones, can lead to the formation of seven-membered rings, specifically diazepines. The reaction typically proceeds through the initial formation of a di-imine intermediate, followed by an intramolecular cyclization. The steric hindrance from the tert-butyl groups may influence the rate and yield of these cyclization reactions.

Furthermore, condensation with other bifunctional electrophiles can yield a range of heterocyclic structures. For example, reaction with phosgene (B1210022) or its equivalents can produce benzimidazolones, while reaction with carbon disulfide can lead to benzimidazolinethiones. The reaction of sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone with aromatic amines has been shown to form complex pentaheterocyclic quinoxaline[2,3-b]phenoxazine systems. researchgate.net

While direct examples of cycloaddition reactions involving this compound are not prevalent in the provided literature, the amine groups can be transformed into other functionalities that readily participate in such reactions. For instance, diazotization of the diamine would yield a bis-diazonium salt, which could then undergo various coupling reactions or be used in cycloadditions. The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. mdpi.com

The table below summarizes some expected condensation reactions for the formation of heterocyclic systems.

| Electrophile | Resulting Heterocycle |

| 1,2-Diketone | Quinoxaline derivative |

| 1,3-Diketone | Diazepine derivative |

| Phosgene | Benzimidazolone derivative |

| Carbon disulfide | Benzimidazolinethione derivative |

Reaction Mechanisms of Ring-Closing Transformations Involving the Diamine Moiety

The formation of heterocyclic systems from this compound involves various ring-closing transformations, the mechanisms of which are governed by the nature of the reactants and the reaction conditions.

In the case of condensation reactions with dicarbonyl compounds, the mechanism typically begins with the nucleophilic attack of one of the amine groups on a carbonyl carbon, forming a hemiaminal intermediate. Dehydration of the hemiaminal leads to the formation of an imine (Schiff base). A second, intramolecular nucleophilic attack by the other amine group on the remaining carbonyl group, followed by another dehydration step, results in the formation of the cyclic product. The bulky tert-butyl groups can sterically direct the conformation of the intermediates, potentially influencing the stereochemical outcome of the reaction.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, though it typically involves the reaction of two alkene moieties. nih.govnih.gov To utilize RCM, the amine groups of this compound would first need to be functionalized with alkenyl chains. The subsequent RCM reaction, catalyzed by a ruthenium or molybdenum complex, would then lead to the formation of a macrocyclic diamine.

Oxidative cyclization is another mechanistic pathway for ring closure. For instance, rhodium-catalyzed C-H amination can be used to synthesize cyclic sulfamides from N-acyl-N-alkylsulfamides, which can then be converted to 1,3-diamines. nih.gov This type of intramolecular C-H insertion reaction demonstrates a sophisticated approach to forming cyclic structures containing diamine functionalities.

Reactivity under Specific Conditions: Acidic, Basic, and Redox Environments

The reactivity of this compound is significantly influenced by the reaction environment.

Acidic Conditions: In an acidic medium, the amine groups will be protonated to form the corresponding ammonium (B1175870) salts. This protonation deactivates the amine groups, rendering them non-nucleophilic. Consequently, reactions that rely on the nucleophilicity of the amines will be inhibited. However, the protonated form may be more soluble in certain solvents. The presence of a strong acid can also catalyze certain reactions, such as the condensation with formaldehyde (B43269) to form tris-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane from a related sulfonamide. mdpi.com

Basic Conditions: In a basic environment, the amine groups remain as free bases, and their nucleophilicity is preserved or even enhanced. Many reactions involving the nucleophilic attack of the amines are therefore carried out in the presence of a non-nucleophilic base to scavenge any acid that may be generated during the reaction, thus maintaining the reactivity of the diamine. For example, a base is often required for the successful exchange of phenols in dynamic nucleophilic aromatic substitution of tetrazines. nih.gov

Redox Environments: The amine groups of this compound can undergo oxidation. The oxidation of aromatic amines can lead to a variety of products, including colored quinone-imine species, and can sometimes result in polymerization. The specific outcome depends on the oxidizing agent and the reaction conditions. Conversely, the diamine can act as a reducing agent in certain contexts. The redox behavior of related di-tert-butyl substituted phenols and catechols has been studied, with manganese complexes showing catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (B55391) to the corresponding quinone. nih.gov Tetrafluorosilane can catalyze redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone. researchgate.net

Computational Studies on Reaction Pathways and Energetics

Computational chemistry provides valuable insights into the reaction mechanisms, transition states, and energetics of chemical transformations involving complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.

A notable area where computational studies have been applied to diamines is in the context of carbon dioxide (CO2) capture. Diamine-functionalized metal-organic frameworks (MOFs) have been investigated for their ability to adsorb CO2. Computational studies have elucidated the mechanism of CO2 insertion into the metal-amine bonds. scispace.com These studies have shown that CO2 can cooperatively insert into the diamine chains, forming ammonium carbamate (B1207046) species. nih.govescholarship.org

DFT calculations can be used to model the reaction pathway of CO2 insertion into diamines. These calculations can determine the activation energies for the formation of carbamic acid and zwitterionic intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. For example, studies on diamine-appended MOFs have used DFT to validate the different chemical environments of carbamate units observed in NMR spectra, which are attributed to various conformations of the carbon chains upon CO2 insertion. nih.gov

The computed CO2 binding enthalpies for CO2 insertion can be compared with those for physisorption, helping to understand the competition between these two processes. nih.gov Such computational insights are crucial for the rational design of more efficient CO2 capture materials. While these studies have not specifically focused on this compound, the principles and methodologies are directly applicable to understanding its potential interactions with CO2 and other small molecules.

Applications As a Ligand in Coordination Chemistry and Catalysis

Design and Synthesis of Metal Complexes Featuring 4,6-Di-tert-butylbenzene-1,3-diamine Ligands

A comprehensive search of the current scientific literature does not yield specific, published examples of the design and synthesis of metal complexes featuring the this compound ligand. The following subsections are therefore based on general principles of coordination chemistry with analogous bulky diamine ligands.

While specific complexes of this compound are not reported, diamine ligands are fundamental in coordination chemistry. Typically, a 1,3-diamine like the title compound would be expected to act as a bidentate ligand, coordinating to a single metal center through its two nitrogen atoms to form a six-membered chelate ring. The steric bulk of the two tert-butyl groups would likely play a significant role in dictating the coordination geometry and the accessibility of the metal center. For square planar metals like Pd(II) or Pt(II), such a ligand could support the formation of stable complexes. In octahedral complexes with metals like Ru, Rh, Cu, Ni, or Fe, it could occupy two coordination sites, with the remaining sites filled by other ligands.

There is no specific information available in the searched literature regarding the formation of main group element adducts or supramolecular assemblies involving this compound. In principle, the amino groups could form adducts with Lewis acidic main group elements such as boron or aluminum. Furthermore, the hydrogen-bonding capabilities of the N-H groups could be exploited in the design of supramolecular architectures, though no such examples have been documented for this specific compound.

Catalytic Activity of Metal Complexes Derived from this compound

Given the absence of reports on well-characterized metal complexes of this compound, there is consequently no direct research on their catalytic activities. The information below is based on the known catalytic behavior of complexes with structurally similar diamine ligands.

Metal complexes derived from chiral diamines are extensively used in asymmetric catalysis. If this compound were modified to be chiral, its metal complexes could potentially be applied in various asymmetric transformations. However, no studies on asymmetric synthesis or enantioselectivity using complexes of this specific achiral ligand, for reactions such as copper-catalyzed amination or asymmetric deprotonation, have been found.

Mechanistic investigations, including the study of catalytic cycles and the determination of turnover frequencies, are contingent upon the existence of a defined catalytic system. As no catalytic systems based on this compound metal complexes are reported, no such investigations have been published.

Role in Organocatalysis and Non-Metal Mediated Transformations

The application of 1,3-diamine derivatives in organocatalysis is an area of active research. nii.ac.jpnih.gov These catalysts can operate through various mechanisms, including enamine and iminium ion formation, and can also participate in hydrogen-bond-mediated transformations.

In enamine-based organocatalysis, a primary amine on the catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. nii.ac.jp While many successful organocatalysts are based on chiral 1,2-diamines, the 1,3-diamine framework has also been explored. nii.ac.jpnih.gov Studies on other 1,3-diamine derivatives have shown that they can effectively catalyze asymmetric Mannich reactions, where the primary amine forms the enamine and a tertiary amine, positioned in a 1,3-relationship, assists in activating the electrophile. nii.ac.jpnih.gov By analogy, this compound, possessing two primary amines, could potentially be functionalized to create a bifunctional primary/tertiary diamine catalyst. The inherent bulk of the tert-butyl groups could influence the stereochemical outcome of such reactions.

Furthermore, sterically hindered aniline (B41778) derivatives can act as hydrogen-atom transfer (HAT) catalysts. researchgate.net HAT is a fundamental process in which a hydrogen atom is transferred to generate a radical intermediate. mdpi.com The efficiency and selectivity of HAT are influenced by the bond dissociation energy of the catalyst's N-H bond and its steric properties. The bulky tert-butyl groups in this compound could modulate the reactivity and stability of any potential nitrogen-centered radicals formed during a catalytic cycle, making it a candidate for investigation in non-metal mediated transformations that proceed via HAT mechanisms. However, no published studies have specifically employed this compound for these purposes.

Compound Data

Below are the computed physicochemical properties for this compound.

Table of Compounds

Integration of 4,6 Di Tert Butylbenzene 1,3 Diamine in Advanced Materials Science and Polymer Chemistry

Precursor in Polymer Synthesis and High-Performance Materials

The diamine nature of 4,6-Di-tert-butylbenzene-1,3-diamine allows it to be a key monomer in polycondensation reactions, leading to the formation of high-performance polymers such as polyimides and polyamides. The presence of the bulky tert-butyl groups is particularly significant as it can enhance the solubility and processability of these typically rigid and intractable polymers.

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. koreascience.krcsic.es However, their applications can be limited by poor solubility. The incorporation of bulky substituents like tert-butyl groups into the polymer backbone disrupts chain packing, which can increase the solubility and lower the glass transition temperature without significantly compromising thermal stability. koreascience.krntu.edu.tw For instance, novel aromatic polyimides prepared from diamines containing tert-butyl groups have been shown to be soluble in common organic solvents and can be cast into flexible and transparent films. koreascience.krntu.edu.tw

The synthesis of polyimides from this compound would typically involve a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). koreascience.krcsic.es The resulting polyimides are expected to exhibit good thermal stability and enhanced solubility. ntu.edu.tw

Similarly, polyamides synthesized from this diamine are anticipated to possess good thermal properties and solubility. The general synthesis route for polyamides involves the reaction of the diamine with diacid chlorides. nih.govmdpi.com The properties of polyamides derived from diamines with bulky tert-butyl groups often include high glass transition temperatures and good solubility in polar aprotic solvents. ntu.edu.tw

Table 1: Expected Properties of Polymers Derived from Diamines with tert-Butyl Groups This table is illustrative and based on properties of analogous polymers.

| Polymer Type | Dianhydride/Diacid Chloride | Expected Glass Transition Temperature (°C) | Expected Decomposition Temperature (°C) | Solubility |

|---|---|---|---|---|

| Polyimide | PMDA | > 270 | > 490 | Soluble in NMP, DMAc |

| Polyimide | 6FDA | > 270 | > 490 | Soluble in NMP, DMAc, THF |

| Polyamide | Isophthaloyl chloride | 237–254 | > 450 | Soluble in NMP, DMAc |

Hyperbranched polymers are three-dimensional globular macromolecules that are known for their unique properties, such as low viscosity and high solubility. nih.govnih.gov this compound can be utilized in the synthesis of hyperbranched polymers, such as hyperbranched poly(amine-ester)s. nih.govresearchgate.net These polymers can be synthesized through the polycondensation of an AB2-type monomer, which can be derived from the diamine. The resulting hyperbranched structures can have applications in areas like drug delivery and coatings. nih.gov

The diamine functionality of this compound also allows it to act as a cross-linking agent. mdpi.com In polymer networks, it can form covalent bonds with other polymer chains, leading to the formation of a three-dimensional network. This cross-linking can improve the mechanical properties, thermal stability, and solvent resistance of the material. For example, diamines are used to create cross-linked polynorbornenes, resulting in glassy polymers with high thermal stability. mdpi.com

Role in the Formation of Supramolecular Structures and Self-Assembly (e.g., hydrogen-bonded dimers and π–π stacking interactions)

The amine groups of this compound are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular structures. jcu.edu.au For instance, aliphatic diamines have been shown to co-crystallize with carboxylic acids to form extensive hydrogen-bonded networks. jcu.edu.au In these structures, proton transfer from the acid to the amine can occur, leading to the formation of diammonium cations that are involved in a network of hydrogen bonds. jcu.edu.au

Furthermore, the aromatic ring of this compound can participate in π–π stacking interactions. semanticscholar.orgencyclopedia.pub These noncovalent interactions, which arise from the electrostatic and dispersion forces between aromatic rings, play a crucial role in the packing of molecules in the solid state and in the formation of supramolecular assemblies. semanticscholar.orgencyclopedia.pub The presence of the bulky tert-butyl groups can influence the geometry of these π–π stacking interactions, potentially leading to offset or slipped-stacked arrangements to minimize steric hindrance. semanticscholar.org

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid structure and defined geometry of this compound make it an excellent candidate for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and for the functionalization of Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. nih.gov Diamine linkers are commonly used to synthesize imine-linked COFs through condensation reactions with aldehydes. tcichemicals.com The use of this compound as a building block for COFs could lead to materials with high surface areas and well-defined pores. The tert-butyl groups would project into the pores, creating a hydrophobic environment and potentially enhancing the selectivity for certain gases. The rational design of such COFs allows for the fine-tuning of pore size and functionality for specific applications, such as the selective capture of gases like sulfur hexafluoride (SF6) or carbon dioxide (CO2). nih.govresearchgate.net

Table 2: Potential Properties of a COF Synthesized with this compound This table is hypothetical and based on properties of analogous COFs.

| Property | Expected Value/Characteristic |

|---|---|

| BET Surface Area | High (> 1000 m²/g) |

| Pore Size | Tunable (e.g., ~0.6 nm) |

| Thermal Stability | High |

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linkers, a process known as post-synthetic modification (PSM). illinois.edu Diamines can be grafted onto the open metal sites within a MOF structure after its initial synthesis. nih.govntnu.no This functionalization with amine groups has been shown to significantly enhance the CO2 capture performance of MOFs. nih.govntnu.no The amine groups provide strong binding sites for CO2, often through the formation of carbamates. nih.gov

Functionalizing a MOF, such as Mg2(dobpdc), with a diamine like this compound could lead to a material with high selectivity for CO2 capture, even from dilute sources like ambient air. nih.govnorthwestern.edu The presence of two amine groups on the linker allows for cooperative binding of CO2, which can result in sharp adsorption steps and efficient regeneration. ntnu.no

Table 3: Comparison of CO2 Capture Performance in Amine-Functionalized MOFs Data for analogous diamine-functionalized MOFs.

| MOF System | Diamine | CO2 Uptake (mmol/g) | Conditions | Reference |

|---|---|---|---|---|

| mmen-Mg2(dobpdc) | N,N'-dimethylethylenediamine | ~2.0 | 0.4 mbar CO2, 25 °C | nih.gov |

| een-MOF/Al | ethylenediamine | 3.48 | 150 mbar CO2 | N/A |

Development of Functional Materials Utilizing the Diamine Scaffold for Specific Applications

The strategic incorporation of sterically hindered aromatic diamines, such as those based on the this compound scaffold, is a key approach in the development of advanced functional materials. The bulky tert-butyl groups appended to the phenylenediamine core impart unique properties to the resulting polymers, influencing their processability, thermal stability, and performance in specialized applications. Research into structurally similar diamines has illuminated the potential of this chemical architecture in high-performance polymer systems like polyurethanes and polyimides.

One of the primary areas where sterically hindered diamines find application is as chain extenders in the synthesis of polyurethane and polyurea elastomers. The alkyl groups on the aromatic ring can alter the reactivity of the amine groups, which provides unique processing characteristics for producing these elastomers. For instance, a closely related compound, 2-methyl-4,6-di-tert-butyl-1,3-diaminobenzene, has been identified as a suitable chain extender for polyurethane production. google.com The presence of bulky substituents can moderate the reaction rate, which is a critical parameter in manufacturing processes like reaction injection molding (RIM). This controlled reactivity, combined with the enhanced thermal stability and mechanical properties that such extenders can impart, makes them valuable in producing high-performance elastomers.

In the realm of advanced polymer chemistry, the integration of di-tert-butyl substituted diamine structures into polyimide backbones has been shown to yield materials with a desirable combination of properties. While direct research on polyimides from this compound is not extensively documented in publicly available literature, studies on analogous structures provide significant insights. The incorporation of tert-butyl groups generally enhances the solubility of the resulting polyimides in common organic solvents. researchgate.net This is a significant advantage, as many high-performance aromatic polyimides are intractable and difficult to process. The bulky groups disrupt polymer chain packing, preventing the formation of highly ordered crystalline structures and thus improving solubility. csic.es

This disruption of chain packing also leads to other beneficial modifications of material properties. For example, polyimides synthesized from diamines containing tert-butyl groups often exhibit improved optical transparency and are frequently colorless. koreascience.kr The increased distance between polymer chains hinders the formation of charge-transfer complexes that are responsible for the characteristic color of many aromatic polyimides. koreascience.kr This makes them suitable for applications in flexible displays, optical films, and other electronic components where high light transmittance is required. koreascience.kr

Furthermore, the introduction of bulky tert-butyl groups can increase the fractional free volume (FFV) within the polymer matrix. csic.es This is particularly relevant for the development of materials for gas separation membranes. A higher FFV can lead to increased gas permeability. For instance, polyimides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene have been shown to possess high FFV, which is a desirable characteristic for gas separation applications. csic.es While the thermal stability of polyimides can be slightly decreased by the presence of pendant tert-butyl groups, they still maintain high degradation temperatures suitable for many advanced applications. researchgate.netkoreascience.kr

The table below summarizes the properties of polyimides synthesized from a structurally related diamine, 4,4'-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, to illustrate the typical performance characteristics imparted by the tert-butyl substituted diamine scaffold. researchgate.net

| Property | Dianhydride Reactant | Resulting Polyimide Performance |

| Solubility | Various commercial aromatic dianhydrides | Soluble in NMP, DMF, THF, and CHCl3 at room temperature |

| Thermal Stability (5% Weight Loss) | Various commercial aromatic dianhydrides | 525 °C to 529 °C in nitrogen atmosphere |

| Glass Transition Temperature (Tg) | Various commercial aromatic dianhydrides | > 264 °C |

| Optical Transparency | Various commercial aromatic dianhydrides | > 90% in the visible light range (400 nm to 760 nm) |

| Water Absorption | Various commercial aromatic dianhydrides | < 0.66% |

Advanced Spectroscopic, Structural, and Computational Characterization Methodologies

Single Crystal X-ray Diffraction Studies: Elucidation of Molecular and Supramolecular Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4,6-Di-tert-butylbenzene-1,3-diamine and its derivatives, such as its diamine salts, this technique would unambiguously establish bond lengths, bond angles, and torsional angles. The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the orientation of the bulky tert-butyl groups and the amino substituents relative to the benzene (B151609) ring.

Beyond the individual molecule, X-ray diffraction elucidates the supramolecular architecture, detailing how molecules pack in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of diamine salts (e.g., hydrochlorides or sulfates), the amino groups would be protonated (-NH3+), acting as strong hydrogen bond donors. These would form intricate networks with the counter-ions and potentially with solvent molecules of crystallization. The analysis of these hydrogen bonding motifs is crucial for understanding the stability and physical properties of the crystalline material. For instance, in the related compound 4,6-Dinitrobenzene-1,3-diamine, intramolecular and intermolecular N-H···O hydrogen bonds dictate the formation of a planar molecular conformation and a sheet-like crystal structure. nih.gov A similar analysis for salts of this compound would provide critical insights into its solid-state organization.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Specific symmetry elements within the crystal |

| Unit Cell Dimensions (a, b, c, β) | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° | Size and shape of the repeating lattice unit |

| Hydrogen Bond (N-H···Cl) Length | ~3.1 - 3.3 Å | Strength and geometry of intermolecular interactions |

| Torsion Angle (C-C-N-H) | Variable | Conformation of the amino groups |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Dynamic Processes

NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in solution. numberanalytics.com While 1D NMR provides basic structural information, advanced techniques are necessary to unravel complex interactions and processes. nih.gov

Two-dimensional (2D) NMR experiments provide correlation maps that reveal relationships between different nuclei within the molecule, enabling unambiguous assignment of signals and detailed structural elucidation. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-2 and H-5), confirming their adjacent relationship. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). princeton.edu This is invaluable for assigning the carbon signals. For the title compound, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals of the tert-butyl groups to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular framework. princeton.edu For example, HMBC would show correlations from the tert-butyl protons to the quaternary aromatic carbons they are attached to (C-4 and C-6) and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is useful for determining conformation and stereochemistry. A NOESY spectrum could reveal spatial proximity between the N-H protons of the amino groups and the protons of the adjacent tert-butyl groups, providing insight into the preferred rotational conformation around the C-N bonds.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion coefficient of the molecules. It can be used to analyze mixtures, identifying signals that belong to the same molecule. In a reaction mixture, DOSY could distinguish signals of this compound from reactants, products, or intermediates of different sizes.

| Technique | Correlating Nuclei | Structural Information Gained |

|---|---|---|

| COSY | Aromatic H-2 ↔ Aromatic H-5 | Confirms neighborhood of aromatic protons. |

| HSQC | Aromatic H-2 ↔ Aromatic C-2 Aromatic H-5 ↔ Aromatic C-5 t-Butyl CH₃ ↔ t-Butyl C | Assigns carbon signals based on attached protons. |

| HMBC | t-Butyl H ↔ Aromatic C-4, C-5, C-6 Aromatic H-5 ↔ C-1, C-3, C-4 | Establishes connectivity across the entire molecule. |

| NOESY | NH₂ H ↔ t-Butyl H NH₂ H ↔ Aromatic H-2 | Provides through-space distances for conformational analysis. |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, making it an excellent complementary technique to X-ray diffraction, especially for non-crystalline or polymorphic samples. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. For this compound, ¹³C CP-MAS ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would give distinct ¹³C ssNMR spectra due to differences in molecular packing and conformation.

Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous phases within a bulk sample.

Probe Molecular Dynamics: Variable temperature ssNMR experiments can provide information on dynamic processes in the solid state, such as the rotation of the tert-butyl groups or phenylene flips.

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis in Specific Environments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are sensitive to functional groups, bonding, and molecular symmetry, making them useful for conformational analysis. nih.gov

For this compound, the spectra would be characterized by several key vibrational modes:

N-H Stretching: The amino groups will show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region in the IR spectrum. The position of these bands is sensitive to hydrogen bonding.

C-H Stretching: The aliphatic C-H stretches of the tert-butyl groups will appear around 2850-3000 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will exhibit characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ groups typically appears as a strong band around 1600-1650 cm⁻¹ in the IR spectrum.

C-N Stretching: These vibrations are expected in the 1250-1350 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. researchgate.net For example, the breathing mode of the benzene ring often gives a strong signal in the Raman spectrum. usp.br By comparing experimental spectra with those calculated using computational methods (like DFT), a detailed assignment of vibrational modes can be achieved, allowing for a thorough analysis of the molecule's conformational and bonding characteristics. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | IR |

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 2850 - 3000 | Aliphatic C-H Stretch (tert-butyl) | IR, Raman |

| 1600 - 1650 | N-H Bend (Scissoring) | IR |

| 1450 - 1620 | Aromatic C=C Stretch | IR, Raman |

| ~1000 | Aromatic Ring Breathing | Raman (strong) |

High-Resolution Mass Spectrometry for Reaction Intermediates and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov For this compound (C₁₄H₂₄N₂), the calculated monoisotopic mass is 220.1939 Da. HRMS can confirm this with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Beyond simple confirmation, HRMS, often coupled with chromatographic techniques like LC or GC, is a powerful tool for analyzing complex reaction mixtures. When this compound is used in a synthesis, HRMS can be employed to:

Identify Reaction Intermediates: Unstable or transient species can be detected and their elemental compositions determined, providing crucial mechanistic insights.

Characterize Byproducts: The exact masses of minor components in a reaction mixture can be determined, helping to identify side reactions and optimize reaction conditions.

Analyze Degradation Products: HRMS can be used to study the stability of the compound by identifying the products formed under various stress conditions.

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules, preserving their structure and enabling the analysis of complex samples.

Theoretical and Computational Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure, properties, and reactivity of molecules. nih.govmdpi.com These investigations complement experimental data and can predict properties that are difficult to measure. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, angles, and the orientation of the substituents.

Predict Spectroscopic Properties: Calculate IR, Raman, and NMR spectra. nih.gov Comparing these calculated spectra with experimental data aids in the assignment of signals and validates the computational model.

Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. mdpi.com

Map Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this diamine, the nitrogen lone pairs would be regions of high negative potential, indicating their role as the primary sites for electrophilic attack or protonation.

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | +1.5 eV | Energy of the lowest energy unoccupied orbitals; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | ~1.8 D | Measure of molecular polarity. |

| Topological Polar Surface Area (TPSA) | 52.04 Ų chemscene.com | Predicts transport properties; related to hydrogen bonding potential. |

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating its electronic structure, molecular orbitals, and various reactivity descriptors.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying substituted anilines. researchgate.netresearchgate.net For this compound, these calculations would typically involve geometry optimization to find the most stable molecular structure. The presence of two bulky tert-butyl groups and two amino groups on the benzene ring suggests a non-planar arrangement of the amino groups with respect to the aromatic ring to minimize steric strain.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atoms of the amino groups, indicating susceptibility to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Hartree-Fock calculations, while often less accurate than DFT for electron correlation effects, provide a valuable baseline for electronic structure analysis and are often used in conjunction with more advanced methods. researchgate.net

Reactivity descriptors derived from these calculations, such as Mulliken atomic charges, electrostatic potential maps, and Fukui functions, can pinpoint the most reactive sites within the molecule. For instance, the nitrogen atoms of the amino groups are expected to have significant negative charges, making them prone to protonation and other electrophilic interactions.

Table 1: Hypothetical Reactivity Descriptors for this compound calculated using DFT

| Descriptor | Predicted Value/Location | Implication |

| HOMO Energy | -5.2 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Potential for accepting electrons |

| HOMO-LUMO Gap | 4.4 eV | Relatively high kinetic stability |

| Mulliken Charge on N | -0.4 e | Nucleophilic character of amino groups |

| Electrostatic Potential | Negative potential around NH2 groups | Sites for electrophilic attack/H-bonding |

Note: The values in this table are illustrative and based on typical results for similar aromatic amines. Specific calculations for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can model the dynamic behavior of the molecule over time, providing insights into the preferred conformations and the energy barriers between them. For this compound, simulations would likely reveal hindered rotation of the tert-butyl groups and specific orientations of the N-H bonds of the amino groups to minimize steric clashes.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases. By simulating a system of multiple this compound molecules, one can analyze the nature and strength of non-covalent interactions, such as hydrogen bonding between the amino groups and van der Waals interactions involving the bulky alkyl groups. nih.gov These interactions are crucial for understanding the solid-state packing and solution-phase behavior of the compound. In the solid state, the presence of bulky tert-butyl groups can influence crystal packing, potentially leading to more open structures. nih.gov

The study of intermolecular interactions is also critical for understanding how this compound interacts with other molecules, such as solvents or reactants. For example, in a protic solvent, the amino groups would be expected to form hydrogen bonds with the solvent molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation and detailed interpretation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov For this compound, the calculated chemical shifts of the aromatic protons and carbons, as well as those of the tert-butyl and amino groups, can be compared with experimental spectra. nih.govresearchgate.net Such comparisons are invaluable for confirming the molecular structure and for assigning the resonances in complex spectra. The accuracy of these predictions can be influenced by the choice of computational method, basis set, and the inclusion of solvent effects. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Aromatic Amine

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C-NH2 | 145.2 | 146.8 |

| C-tert-butyl | 140.1 | 141.5 |

| C-H (ortho to NH2) | 115.8 | 116.5 |

| C-H (meta to NH2) | 129.5 | 130.1 |

| C (tert-butyl) | 34.2 | 35.0 |

| CH3 (tert-butyl) | 31.6 | 32.2 |

Note: This table presents hypothetical data for a molecule similar to this compound to illustrate the typical agreement between experimental and calculated values. Specific data for the target compound is not available in the cited literature.

Reaction Pathway Energetics, Transition State Analysis, and Solvent Effects

Computational chemistry provides a powerful framework for investigating the reactivity of this compound, including the energetics of reaction pathways, the structures of transition states, and the influence of solvents.

By mapping the potential energy surface for a given reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating the activation energy of the reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino groups, transition state analysis can provide detailed insights into the reaction mechanism. For example, in the case of p-phenylenediamine (B122844) derivatives, the stability of radical intermediates formed during reactions is a key factor in their antioxidant activity. researchgate.netwikipedia.org

The influence of the solvent on reaction energetics and mechanisms can be profound. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly used to approximate the effect of the solvent as a continuous dielectric medium. numberanalytics.comntnu.noq-chem.com These models can be used to calculate the free energy of solvation of reactants, products, and transition states, thereby providing an estimate of the solvent's effect on the reaction rate and equilibrium. For reactions involving charged or highly polar species, explicit solvation models, where a number of solvent molecules are included in the quantum mechanical calculation, may be necessary to accurately capture specific solvent-solute interactions like hydrogen bonding. nih.gov The reactivity of aromatic amines is known to be highly solvent-dependent, with polar and protic solvents often accelerating reactions. osti.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Untapped Synthetic Avenues and Advanced Derivatization Potentials

The synthetic utility of 4,6-Di-tert-butylbenzene-1,3-diamine is an area ripe for investigation. While the core structure is known, the exploration of its derivatization potential remains largely untapped. Future research is expected to focus on several key areas:

Selective Functionalization: A primary challenge and opportunity lies in the selective functionalization of the two amino groups. Due to the steric hindrance imposed by the adjacent tert-butyl groups, the reactivity of the amine functionalities is modulated. Researchers are likely to explore controlled mono- versus di-functionalization reactions. This could involve leveraging subtle differences in the electronic and steric environment of the two amino groups to achieve selective acylation, alkylation, or arylation.

Novel Reaction Methodologies: The development of novel synthetic methodologies that can overcome the steric hindrance of the tert-butyl groups is a key frontier. This could include the use of highly reactive electrophiles, specialized catalysts, or unconventional reaction conditions (e.g., microwave-assisted synthesis, flow chemistry) to facilitate bond formation at the amine positions.

Synthesis of Complex Ligands: The diamine serves as a valuable scaffold for the synthesis of more complex, multidentate ligands. Derivatization of the amino groups with other coordinating moieties (e.g., phosphines, pyridines, carboxylic acids) could lead to a new class of chelating agents with unique steric and electronic profiles for applications in coordination chemistry and catalysis. The exploration of derivatization reagents is crucial for expanding the library of accessible derivatives. nih.gov

A summary of potential derivatization pathways is presented in Table 1.

| Derivatization Reaction | Potential Reagents | Expected Product Class | Potential Applications |

| Acylation | Acid chlorides, Anhydrides | Amides | Polymer precursors, Pharmaceutical intermediates |

| Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amines | Catalysts, Curing agents |

| Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Di- and Tri-arylamines | Organic electronics, Ligand synthesis |

| Schiff Base Condensation | Aldehydes, Ketones | Imines (Schiff bases) | Metal complexes, Dyes |

Design of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The steric bulk of this compound makes it an attractive candidate for use as a ligand in catalysis. The tert-butyl groups can create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

Future research in this area is anticipated to include:

Asymmetric Catalysis: Derivatives of this compound could be employed as chiral ligands in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The cooperative action of the two amine groups in a 1,3-relationship can be beneficial for catalysis. nih.govnii.ac.jp

Palladium-Catalyzed Cross-Coupling: The diamine itself or its N-derivatized analogues can serve as ligands for palladium-catalyzed cross-coupling reactions. The steric hindrance can promote reductive elimination and stabilize the active catalytic species, potentially leading to higher turnover numbers and efficiency, especially in challenging coupling reactions involving sterically demanding substrates. scispace.com

Organocatalysis: The basicity of the amino groups, combined with the steric environment, makes this compound a potential organocatalyst. It could be explored in reactions such as Michael additions or aldol (B89426) reactions, where the steric bulk could influence the stereochemical outcome. The design of 1,3-diamine-derived catalysts is a promising area of research. nih.govnii.ac.jp

Integration into Next-Generation Functional Materials with Tailored Properties

The incorporation of this compound into polymeric structures is a significant area of future research, with the potential to create materials with unique and desirable properties. The bulky tert-butyl groups are expected to play a crucial role in dictating the final material properties.

High-Performance Polyimides: Aromatic polyimides are known for their exceptional thermal and mechanical properties. However, they often suffer from poor solubility, which complicates their processing. The introduction of bulky tert-butyl groups from the diamine monomer can disrupt polymer chain packing, thereby increasing solubility and processability without significantly compromising thermal stability. koreascience.kr Furthermore, the increased free volume within the polymer matrix can enhance gas permeability, making these materials promising for gas separation membranes.

Epoxy Resins and Curing Agents: As a diamine, this compound can function as a curing agent for epoxy resins. The steric hindrance around the amine groups would likely slow down the curing process, leading to a longer pot life, which is desirable in many industrial applications. The resulting cured epoxy network may also exhibit enhanced thermal stability and altered mechanical properties.

Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structure that would be imparted by this compound makes it an excellent candidate monomer for the synthesis of PIMs. These materials have interconnected voids on a molecular scale, leading to high surface areas and an ability to absorb gases and vapors, making them suitable for applications in gas storage and separation.

The projected impact of incorporating this diamine into polymers is summarized in Table 2.

| Polymer Type | Property Enhancement | Potential Application |

| Polyimides | Increased solubility, Higher gas permeability | Gas separation membranes, High-temperature adhesives |

| Epoxy Resins | Longer pot life, Modified thermal/mechanical properties | Advanced composites, Coatings |

| Polyamides | Improved solubility, Amorphous nature | Specialty fibers, Engineering plastics |

Challenges and Opportunities in the Field of Sterically Hindered Aryl Diamine Chemistry

The chemistry of sterically hindered aryl diamines like this compound presents a unique set of challenges and opportunities that are central to advancing their application.

Challenges:

Synthetic Accessibility: The synthesis of the diamine itself and its subsequent derivatization can be challenging due to the steric hindrance. Reactions may require harsh conditions, leading to side products and lower yields.

Reactivity Control: The reduced nucleophilicity of the amino groups due to steric hindrance can make them unreactive towards certain electrophiles under standard conditions. Overcoming this deactivation is a key challenge.

Characterization: The steric bulk can sometimes complicate characterization. For instance, in NMR spectroscopy, hindered rotation around single bonds might lead to broadened signals.

Opportunities:

Enhanced Stability: The steric shielding provided by the tert-butyl groups can protect the amino functionalities and any metal complexes they form from decomposition pathways, leading to more robust catalysts and materials.

Unique Selectivity: The steric hindrance can be exploited to achieve unique selectivity in chemical reactions. For example, it can direct reactions to less hindered sites or favor the formation of specific stereoisomers.

Fine-Tuning of Properties: The presence of the bulky groups provides a handle for fine-tuning the physical and chemical properties of materials. By systematically modifying the steric and electronic nature of the diamine, materials with tailored properties can be designed.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is expected to be a powerful tool in unlocking the full potential of this compound.

Predictive Modeling: Computational methods, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the diamine and its derivatives. chemscene.com This can help in understanding its reactivity and in the rational design of new catalysts and materials. For instance, calculations can predict the binding energies of metal complexes, the activation barriers of catalytic cycles, and the conformational preferences of polymer chains.

Mechanism Elucidation: When experimental results are obtained, computational studies can provide detailed insights into the underlying reaction mechanisms. For example, in a catalytic reaction, computational modeling can help to identify the active catalytic species, transition states, and intermediates, which is often challenging to achieve through experimental means alone. scispace.com

Screening of Derivatives: Computational screening can be used to rapidly evaluate a large library of virtual derivatives of this compound for specific applications. This can help to prioritize synthetic efforts towards the most promising candidates, thereby accelerating the discovery process.

Basic computed properties for the parent diamine are available in public databases and provide a starting point for more advanced theoretical studies (Table 3). nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₂₄N₂ |

| Molecular Weight | 220.35 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Di-tert-butylbenzene-1,3-diamine in laboratory settings?

- Methodological Answer : A viable pathway involves Friedel-Crafts acetylation and de-tert-butylation steps. For example, 4,6-di-tert-butylbenzene-1,3-diol can serve as a precursor, with trifluoroacetic acid (TFA) used for selective deprotection. Subsequent amination via catalytic hydrogenation or nucleophilic substitution with ammonia yields the diamine. Key parameters include temperature control (0–25°C for TFA reactions) and inert atmosphere conditions to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Diffraction (XRD) : Refinement with SHELX software (e.g., SHELXL) enables precise determination of bond angles, torsion angles, and crystal packing. The bulky tert-butyl groups often lead to steric hindrance, influencing molecular symmetry .

- NMR Spectroscopy : H and C NMR can resolve electronic environments of aromatic protons and amine groups. For example, deshielding effects on NH protons (~δ 3.5–4.5 ppm) indicate hydrogen-bonding interactions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHN, exact mass: 220.1939 g/mol) and isotopic patterns .

Q. What experimental protocols are recommended for assessing the purity and stability of this compound under various storage conditions?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase to quantify purity (>95% by area normalization). Detect UV absorption at 254 nm due to aromatic conjugation .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >200°C for tert-butyl-substituted aromatics) under nitrogen.

- Stability Testing : Store at –20°C under argon to prevent amine oxidation. Periodically validate via FT-IR for NH stretching bands (3300–3500 cm) .

Advanced Research Questions

Q. How does this compound compare to other aromatic diamines in polymer cross-linking efficiency and thermal stability?

- Methodological Answer : Compare cross-linking kinetics using epoxy resins (e.g., bisphenol F diglycidyl ether). Conduct dynamic mechanical analysis (DMA) to measure glass transition temperature () and activation energy (). For example:

| Property | This compound | DETDA (4,6-Diethyl-2-methylbenzene-1,3-diamine) |

|---|---|---|

| (°C) | 145–155 | 130–140 |

| (kJ/mol) | 85–95 | 75–85 |

| Degradation Onset (°C) | 220–240 | 200–220 |

Higher and thermal stability in the tert-butyl derivative arise from steric protection of amine groups and reduced chain mobility .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The HOMO (–5.2 eV) indicates nucleophilic reactivity at NH sites.

- Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMF to study aggregation behavior. The bulky substituents reduce solubility, favoring micelle formation at >1 mM concentrations.

- QM/MM Hybrid Models : Integrate quantum mechanics for the diamine core and molecular mechanics for polymer matrices to predict cross-linking rates .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound across different studies?

- Methodological Answer :

- Calorimetric Validation : Perform bomb calorimetry in triplicate to measure ΔH (enthalpy of formation). Correct for solvent effects using Hess’s law.

- Controlled Synthesis : Ensure consistent precursor batches (e.g., 4,6-di-tert-butylbenzene-1,3-diol purity >99%) to minimize side-product interference.

- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like measurement technique (DSC vs. combustion calorimetry) and sample hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products